

Preclinical Profile of UPF-523 (BVD-523/Ulixertinib): An In-Depth Technical Guide

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Compound of Interest

Compound Name: UPF-523

Cat. No.: B068454

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Introduction

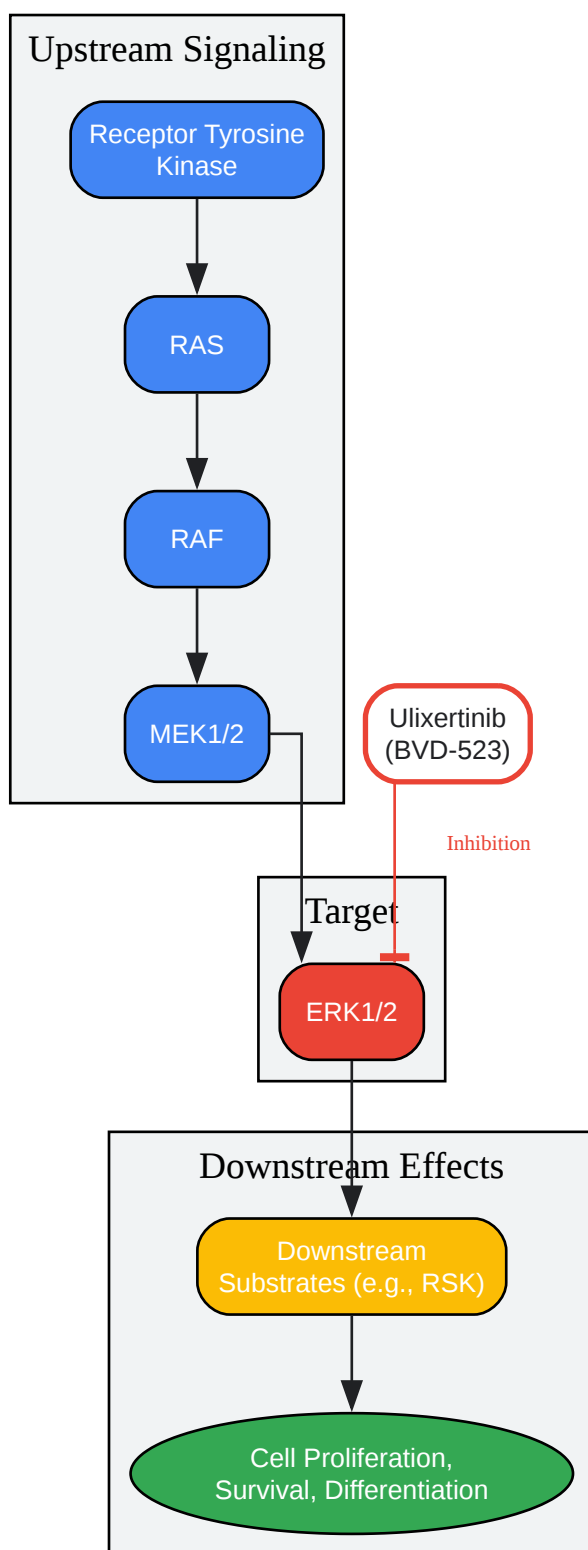
This technical guide provides a comprehensive overview of the preclinical data for **UPF-523**, more accurately known as BVD-523 or ulixertinib. This potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinases represents a promising therapeutic agent for cancers driven by the mitogen-activated protein kinase (MAPK) pathway.^{[1][2]} By targeting the terminal kinases in this critical signaling cascade, ulixertinib offers a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors of BRAF and MEK.^{[1][2]} This document details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental protocols for ulixertinib.

Mechanism of Action

Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2 by competing with ATP for its binding site.^[1] This prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases that are crucial for cell cycle progression and survival.^[1] A key characteristic of ulixertinib's mechanism is that while it blocks the kinase activity of ERK, it can lead to an increase in the phosphorylation of ERK itself, a known feedback mechanism that does not negate the drug's inhibitory effect on downstream signaling.^[1] The primary downstream pharmacodynamic biomarker of ulixertinib's activity is the inhibition of RSK (Ribosomal S6 Kinase) phosphorylation.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes. Ulixertinib acts at the final step of this cascade, inhibiting ERK1/2.



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MAPK/ERK signaling pathway and the inhibitory action of ulixertinib.

Quantitative Data Summary

In Vitro Potency

Parameter	Value	Cell Line/Enzyme	Comments	Reference(s)
IC50 (ERK2)	<0.3 nM	Purified ERK2 Enzyme	Potent enzymatic inhibition.	[3] [4]
IC50 (pRSK)	0.14 μ M	A375 (BRAF V600E)	Inhibition of downstream substrate phosphorylation.	[3]
IC50 (Cell Proliferation)	180 nM	A375 (BRAF V600E)	Antiproliferative activity in a melanoma cell line.	[3]

In Vitro Anti-proliferative Activity (IC50)

Cell Line	Cancer Type	Mutation Status	IC50 (μ M)	Reference(s)
A375	Melanoma	BRAF V600E	0.18	[3]
UACC-62	Melanoma	BRAF V600E	<2	[1]

Preclinical Pharmacokinetics

Species	Route	Dose	Tmax (h)	Cmax (ng/mL)	t1/2 (h)	CL (mL/min/kg)	Vss (L/kg)	Oral Bioavailability (%)	References
Mouse	IV	1 mg/kg	-	-	1.04	6.24	0.56	-	[5][6][7]
PO	10 mg/kg	0.50	7768	2.06	-	-	>92	[5][6][7]	
Rat	IV	1 mg/kg	-	-	~1.0-2.5	1.67	0.36	-	[5][6][7]
PO	10 mg/kg	0.75	-	~1.0-2.5	-	-	>92	[5][6][7]	
Dog	IV	1 mg/kg	-	-	~1.0-2.5	15.5	1.61	-	[5][6][7]
PO	10 mg/kg	2.0	-	~1.0-2.5	-	-	34	[5][6][7]	

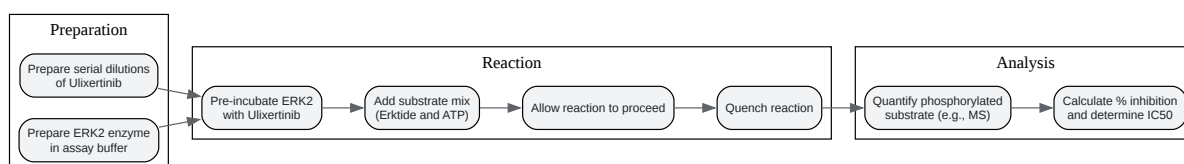
In Vivo Efficacy in Xenograft Models

Model	Cancer Type	Dosing Regimen	Outcome	Reference(s)
A375 Xenograft	Melanoma (BRAF V600E)	50-100 mg/kg, PO, BID	Dose-dependent tumor growth inhibition and regression.	[1]
Colo205 Xenograft	Colorectal (BRAF V600E)	Not specified	Tumor growth inhibition.	[5][6]
KRAS-mutant Xenografts	Colorectal, Pancreatic	Not specified	Tumor growth inhibition.	[5][6]
CHLA136-Fluc Xenograft	Neuroblastoma (MYCN amplified)	50 mg/kg, daily	Potent inhibition of tumor growth and prolonged overall survival.	[8]
CHLA255-Fluc Xenograft	Neuroblastoma (c-Myc overexpressed)	50 mg/kg, daily	Potent inhibition of tumor growth and prolonged overall survival.	[8]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ERK2)

This protocol outlines the determination of the inhibitory potency of ulixertinib against the ERK2 enzyme.



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Workflow for an in vitro ERK2 kinase inhibition assay.

Methodology:

- **Enzyme and Compound Preparation:** Prepare a solution of purified, active ERK2 enzyme in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[3] Prepare serial dilutions of ulixertinib in the same buffer.
- **Reaction Initiation:** Dispense the ERK2 enzyme solution into a multi-well plate. Add the ulixertinib dilutions and pre-incubate for a defined period (e.g., 20 minutes at room temperature).[3]
- **Substrate Addition:** Initiate the kinase reaction by adding a solution containing a peptide substrate (e.g., Erktide) and ATP.[3]
- **Reaction and Quenching:** Allow the reaction to proceed for a specific time at a controlled temperature. Stop the reaction by adding a quenching solution (e.g., 1% formic acid).[3]
- **Detection and Analysis:** Quantify the amount of phosphorylated substrate using a suitable method, such as RapidFire Mass Spectrometry.[3] Calculate the percentage of inhibition for each ulixertinib concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol is used to evaluate the anti-proliferative effects of ulixertinib on cancer cell lines.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., A375 melanoma cells) into 384-well plates at a low density (e.g., 200 cells/well) and allow them to attach overnight.[3]
- **Compound Treatment:** Treat the cells with a range of ulixertinib concentrations (e.g., from 0.03 nM to 30 μM) for a period of 72 hours.[3]

- **Cell Viability Measurement:** After the incubation period, assess cell viability. This can be achieved by fixing the cells, staining the nuclei with a fluorescent dye (e.g., Hoechst 33342), and quantifying the cell number using an automated imaging platform.[3]
- **Data Analysis:** Compare the number of cells in treated wells to vehicle-treated controls to determine the percentage of growth inhibition. Calculate IC50 values from the resulting dose-response curves.

Western Blot Analysis for Pathway Inhibition

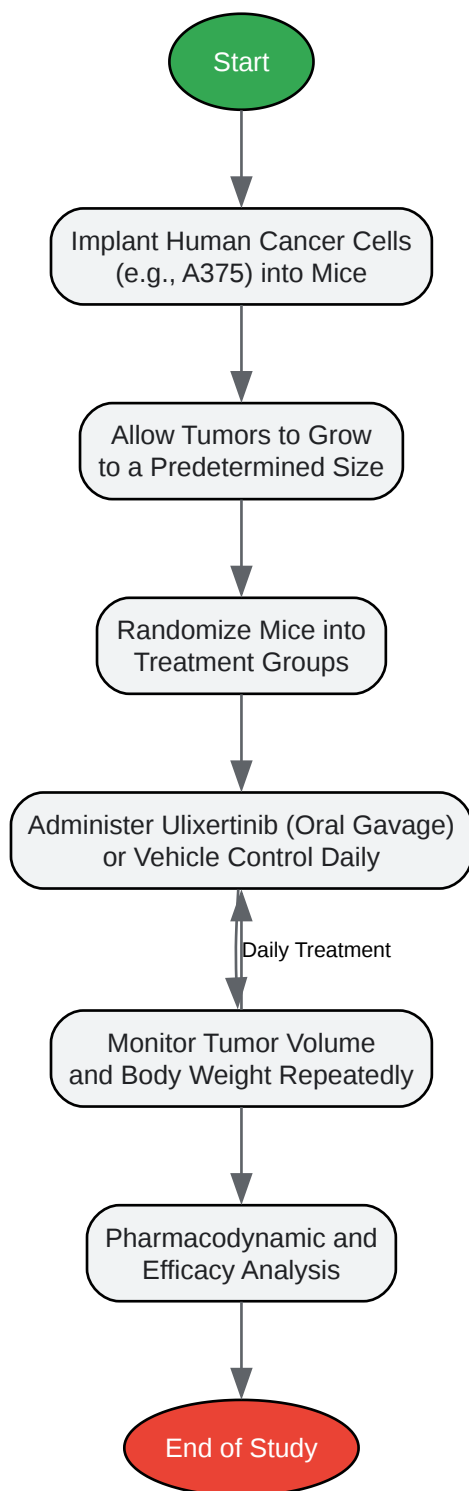
This protocol is used to confirm the mechanism of action of ulixertinib by measuring the phosphorylation status of ERK and its downstream substrate RSK.

Methodology:

- **Cell Treatment and Lysis:** Plate cells and treat with various concentrations of ulixertinib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-RSK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band densities to quantify changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo anti-tumor efficacy of ulixertinib.



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